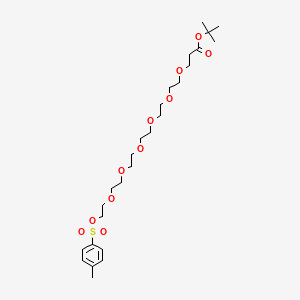

Tos-PEG7-t-butyl ester

Overview

Description

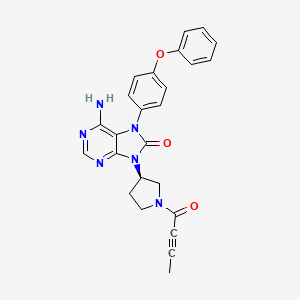

Tos-PEG7-t-Butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

This compound has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It contains total 82 bond(s); 38 non-H bond(s), 9 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 6 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 564.7 g/mol . Its molecular formula is C26H44O11S . It is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

1. Application in Lithium-Sulfur Batteries

Tos-PEG7-t-butyl ester, as part of a complex polymer structure, has been utilized in the domain of lithium-sulfur batteries. For example, in a study by Cai et al. (2019), a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolyte was prepared, significantly improving the batteries' performance through the chemical capture of intermediate lithium polysulfides.

2. Role in Anticancer Drug Delivery Systems

In cancer research, this compound derivatives have shown promise. A study by Youk et al. (2005) investigated alpha-tocopheryl polyethylene glycol succinate (TPGS), a derivative, revealing its enhanced anticancer efficacy compared to its non-conjugated form. This suggests its potential use in formulating more effective anticancer drugs.

3. Development of Integrin Inhibitors

This compound has been used in the development of α4 integrin inhibitors, as indicated by Smith et al. (2013). Their research utilized the t-butyl esters of α4 integrin inhibitors in conjunction with a branched PEG, achieving sustained bioactivity and levels in vivo.

4. Biodegradation of Poly(ester-urethane)s

In environmental research, this compound components have been studied in the context of biodegradable polymers. Dupret et al. (1999) explored the biodegradation of poly(ester-urethane)s, including those with this compound, by microorganisms, highlighting its potential for eco-friendly materials.

5. Use in Separation Techniques

The compound has also been noted in studies focusing on separation techniques in chemical engineering. For instance, Kong et al. (2015) demonstrated its role in the adsorption method using ion exchange resins, which is significant for the production and purification of PEG esters.

6. Polymer-based Drug Delivery

Tan et al. (2012) explored the use of derivatives like D-α-tocopheryl polyethylene glycol succinate (TPGS) in various drug delivery systems. TPGS, a derivative of this compound, demonstrated potential in enhancing cellular drug uptake and overcoming drug resistance.

Safety and Hazards

Tos-PEG7-t-butyl ester should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn .

Mechanism of Action

Target of Action

Tos-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . These biomolecules play a crucial role in various biological processes, including protein synthesis, cell signaling, and metabolic regulation.

Mode of Action

The compound interacts with its targets through a process known as amide coupling reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with the terminal amino group of biomolecules . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it targets. By undergoing amide coupling reactions with these biomolecules , the compound could potentially alter their function or activity, leading to various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the t-butyl protected carboxyl group to form free acid occurs under acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s interaction with its targets. Other factors, such as temperature and the presence of other substances, could also influence its action and stability.

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O11S/c1-23-5-7-24(8-6-23)38(28,29)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-25(27)37-26(2,3)4/h5-8H,9-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVIAOGIVRIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

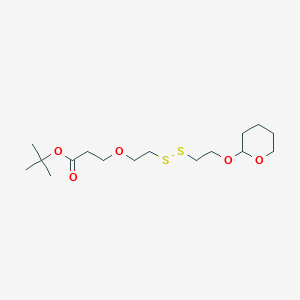

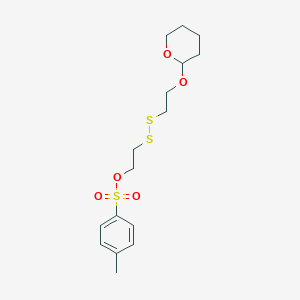

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

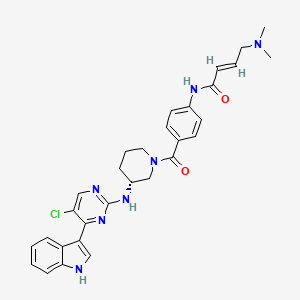

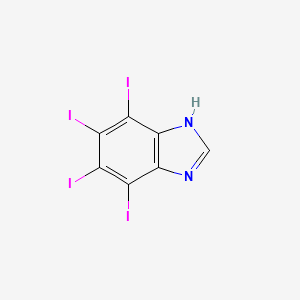

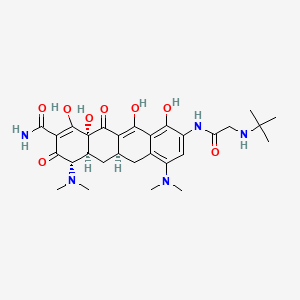

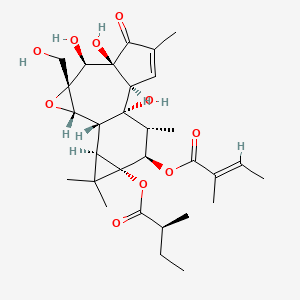

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

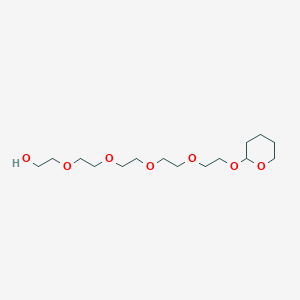

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)